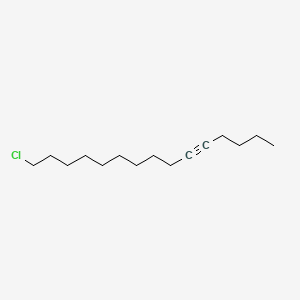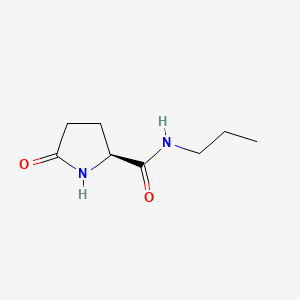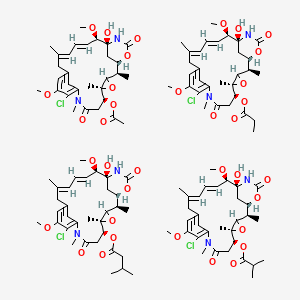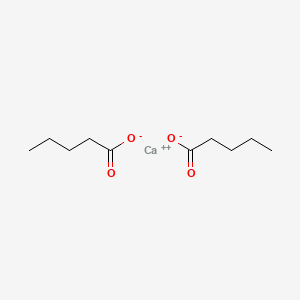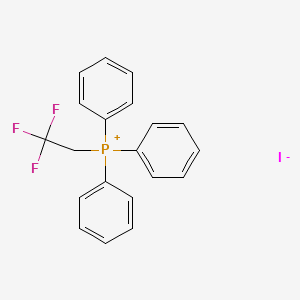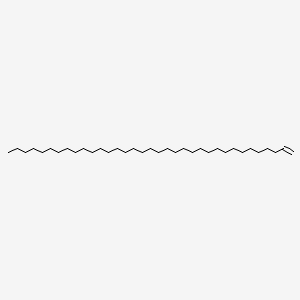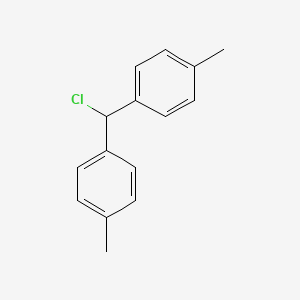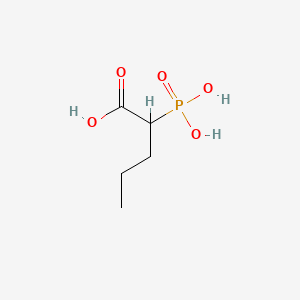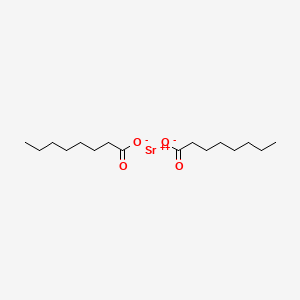
Strontium(2+) octanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Strontium(2+) octanoate can be synthesized through the reaction of strontium hydroxide or strontium carbonate with octanoic acid. The reaction typically involves heating the mixture to facilitate the formation of the strontium salt. The general reaction is as follows:
Sr(OH)2+2C8H16O2→Sr(C8H15O2)2+2H2O
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Strontium(2+) octanoate can undergo various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing anions like sulfate or carbonate, this compound can form insoluble precipitates.
Substitution Reactions: The octanoate ions can be replaced by other anions in solution, leading to the formation of different strontium salts.
Common Reagents and Conditions
Acids: this compound reacts with strong acids like hydrochloric acid to form strontium chloride and octanoic acid.
Bases: It can react with strong bases to form strontium hydroxide and octanoate ions.
Major Products
Strontium Sulfate: Formed when this compound reacts with sulfuric acid.
Strontium Carbonate: Formed when it reacts with carbon dioxide in aqueous solutions.
科学研究应用
Strontium(2+) octanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other strontium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential role in bone metabolism and regeneration due to the biological activity of strontium ions.
Medicine: Explored for its potential use in treating osteoporosis and other bone-related conditions.
Industry: Utilized in the production of lubricants, plasticizers, and stabilizers for polymers.
作用机制
The mechanism by which strontium(2+) octanoate exerts its effects is primarily through the release of strontium ions. Strontium ions can mimic calcium ions and interact with calcium-sensing receptors, promoting bone formation and reducing bone resorption. This dual action makes strontium compounds effective in treating bone-related disorders.
相似化合物的比较
Similar Compounds
Strontium Ranelate: Another strontium compound used in the treatment of osteoporosis, known for its dual action on bone metabolism.
Strontium Chloride: Commonly used in dental care products for its desensitizing properties.
Strontium Nitrate: Used in pyrotechnics for its bright red flame.
Uniqueness
Strontium(2+) octanoate is unique due to its combination of strontium ions with octanoic acid, which imparts specific solubility and reactivity characteristics. This makes it suitable for applications where other strontium compounds may not be as effective.
属性
CAS 编号 |
58429-86-0 |
|---|---|
分子式 |
C16H30O4Sr |
分子量 |
374.0 g/mol |
IUPAC 名称 |
strontium;octanoate |
InChI |
InChI=1S/2C8H16O2.Sr/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
InChI 键 |
YQZLOQWDIAWFTG-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Sr+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



